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Compound of Interest

Compound Name: 1D228

Cat. No.: B12371235

A Novel c-Met/TRK Inhibitor with a Promising Safety
Profile

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1D228 is a novel tyrosine kinase inhibitor that demonstrates potent anti-tumor
activity by targeting both c-Met and Tropomyosin receptor kinase (TRK).[1][2][3] Mechanistic
studies reveal that 1D228 effectively inhibits the phosphorylation of c-Met and TRK, thereby
blocking their downstream signaling pathways.[1][2][4] This dual inhibition leads to the
suppression of tumor cell proliferation and angiogenesis.[1][2][3] Notably, preclinical studies in
xenograft models of gastric and liver cancer have indicated that 1D228 monotherapy exhibits
stronger anti-tumor activity and lower toxicity compared to combination therapies with other
agents like larotrectinib and tepotinib.[1][2][4] Histological analysis of major organs from animal
models has not revealed discernible toxicity, suggesting a favorable safety profile for 1D228.[2]

[4]

Quantitative Data Summary

While detailed quantitative toxicity data such as LD50 and NOAEL are not yet publicly
available, the metabolic stability of 1D228 has been evaluated across several species.

Table 1: Metabolic Stability of 1D228 in Liver Microsomes
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. Half-life (T1/2) of 1D228 Half-life (T1/2) of Tepotinib
Species . .
(min) (min)
SD rats 37.19 18.08
CD-1 mice 101.73 15.14
Beagle dogs 63.77 62.23
Macaca fascicularis 1653.42 1350.61
Human 2124.02 1829.15

Data sourced from a 2023 study on the efficacy of 1D228.[2][4]

Signaling Pathway of 1D228

The primary mechanism of action for 1D228 involves the inhibition of the c-Met and TRK
signaling pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.
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Caption: Mechanism of 1D228 action on c-Met and TRK pathways.

Experimental Protocols

The following are generalized protocols for assessing the preclinical toxicity of a novel
compound like 1D228. These should be adapted based on the specific characteristics of the
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test article and the objectives of the study.

Acute Toxicity Study (Maximum Tolerated Dose - MTD)

Obijective: To determine the maximum tolerated dose (MTD) of 1D228 following a single

administration.

Animal Model;: Male and female BALB/c mice, 5-6 weeks old.

Methodology:

Acclimatize animals for at least one week prior to dosing.
Divide animals into groups (n=5 per sex per group), including a vehicle control group.

Prepare a range of 1D228 dose formulations. The starting doses should be determined
based on in vitro cytotoxicity data.

Administer a single dose of 1D228 via the intended clinical route (e.g., oral gavage,
intravenous injection).

Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours
post-dose) and then daily for 14 days. Observations should include changes in skin, fur,
eyes, and behavior.

Record body weight on days 0, 7, and 14.
At the end of the 14-day observation period, euthanize all surviving animals.
Conduct a gross necropsy on all animals (including any that die during the study).

The MTD is defined as the highest dose that does not cause mortality or serious, irreversible
toxicity.

Repeated Dose Toxicity Study (Sub-acute)

Objective: To evaluate the potential toxicity of 1D228 after repeated daily administration over a

28-day period.
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Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.

Methodology:

Acclimatize animals for at least one week.

Assign animals to at least three dose groups and a vehicle control group (n=10 per sex per
group).

Administer 1D228 or vehicle daily for 28 consecutive days.

Conduct daily clinical observations and weekly body weight and food consumption
measurements.

Perform ophthalmological examinations prior to the study and at termination.

Collect blood samples for hematology and clinical chemistry analysis at the end of the
treatment period.

At the end of the 28-day period, euthanize animals and perform a full gross necropsy.

Weigh major organs (e.g., liver, kidneys, heart, spleen).

Collect a comprehensive set of tissues for histopathological examination.

Histopathological Analysis

Objective: To identify any microscopic changes in tissues resulting from treatment with 1D228.

Methodology:

Collect tissues from all animals in the repeated dose toxicity study.

Fix tissues in 10% neutral buffered formalin.

Trim, process, and embed tissues in paraffin wax.

Section embedded tissues at a thickness of 5 um.
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» Stain sections with hematoxylin and eosin (H&E).

o Aboard-certified veterinary pathologist should perform a blinded microscopic examination of
the slides.

e Document and grade any observed lesions.

Experimental Workflow

The following diagram outlines a typical workflow for a preclinical toxicity assessment program.
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Caption: Workflow for preclinical toxicity assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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